molecular formula C6H8N2O2S B2438091 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid CAS No. 1536796-62-9

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid

Cat. No. B2438091
CAS RN: 1536796-62-9
M. Wt: 172.2
InChI Key: ZSSOPRDKTBJRQJ-UHFFFAOYSA-N
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Description

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds . They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

2-Aminothiazoles are synthesized and characterized by FTIR and NMR . They are used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . They are also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .


Molecular Structure Analysis

The molecular structure of 2-aminothiazoles is characterized by FTIR and NMR . The position of the vinylic proton H-6 in the 6.87-6.97 ppm region and the absence of an interaction of this atom with the C-4 carbonyl atom in the 13C NMR spectrum are characteristic differences of thiazoles with an exocyclic double bond .


Chemical Reactions Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . They are also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .

Scientific Research Applications

Chemical Synthesis and Modifications

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid and its derivatives have been utilized in various chemical synthesis processes. For instance, novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ultrasonic and thermally mediated nucleophilic displacement, demonstrating innovative approaches in heterocyclic chemistry (Baker & Williams, 2003). Similarly, the synthesis of 2-aminoethyl-5-carbethoxythiazoles through Michael-like addition strategy, indicates the compound's role in creating novel thiazole derivatives (Boy & Guernon, 2005).

Biological Activities and Applications

In the realm of biological activities, this compound derivatives have shown promising results. They have been evaluated for their antimicrobial and antivirus activities, with some derivatives displaying significant fungicidal activity against various microorganisms (Fengyun et al., 2015). Additionally, specific derivatives have demonstrated potential in virus control strategies.

Material Science and Corrosion Inhibition

In material science, especially in corrosion inhibition, the compound has been studied for its efficacy. For example, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been used to prevent corrosion of AA6061 alloy in acidic media, showcasing its potential as a protective agent in industrial applications (Raviprabha & Bhat, 2019).

Molecular Structure Analysis

Studies have also been focused on understanding the molecular structure of derivatives. The structural analysis of such compounds, like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, provides insights into their chemical properties and potential applications in various fields (Lynch & Mcclenaghan, 2004).

properties

IUPAC Name

5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-3-8-4(6(9)10)5(7)11-3/h2,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSOPRDKTBJRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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